molecular formula C17H19NO3 B8810976 (S)-Cbz-3-Amino-3-phenylpropan-1-ol

(S)-Cbz-3-Amino-3-phenylpropan-1-ol

Cat. No.: B8810976
M. Wt: 285.34 g/mol
InChI Key: LHJCROXNTSGDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chiral Amino Alcohols as Key Intermediates in Organic Synthesis

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. alfa-chemistry.com This unique combination of functionalities makes them highly versatile building blocks in the synthesis of a wide array of important molecules. westlake.edu.cnnih.govfrontiersin.org Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores their significance. westlake.edu.cn Furthermore, chiral amino alcohols are frequently employed as chiral ligands in asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product. westlake.edu.cnrsc.org

The synthesis of chiral β-amino alcohols has been a focus of extensive research, with various methods developed to achieve this goal. These include the aldol (B89426) addition of α-amino enolates and aldehydes, the Mannich reaction of α-alkoxy enolates and imines, the hydrogenation of α-amino ketones or α-hydroxy imines, and the ring-opening of epoxides or aziridines. westlake.edu.cn Despite these advances, challenges remain in achieving high chemo- and stereoselectivity, particularly when using readily available starting materials like aldehydes and imines. westlake.edu.cn

Role of the Carbobenzyloxy (Cbz) Protecting Group in Amine Chemistry

The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. numberanalytics.comwikipedia.org Introduced by Max Bergmann and Leonidas Zervas in 1932, it played a pivotal role in the first successful controlled peptide syntheses. numberanalytics.comwikipedia.org The Cbz group is introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.comtotal-synthesis.com This reaction forms a carbamate (B1207046), which effectively masks the nucleophilic and basic nature of the amine, preventing it from undergoing unwanted side reactions. numberanalytics.comwikipedia.org

The mechanism of Cbz protection involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate which then eliminates a chloride ion. numberanalytics.com The Cbz group is known for its stability under a variety of reaction conditions, including basic and mildly acidic environments, making it orthogonal to many other common protecting groups like Boc and Fmoc. total-synthesis.com Deprotection is typically achieved through catalytic hydrogenation, which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene. total-synthesis.com

Overview of (S)-3-Amino-3-phenylpropan-1-ol as a Chiral Scaffold

(S)-3-Amino-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a valuable building block in organic synthesis. tcichemicals.comnih.gov Its structure features a phenyl group and an amino group at the chiral center (C3) and a primary alcohol at the other end of the three-carbon chain. This specific arrangement of functional groups and stereochemistry makes it a useful precursor for the synthesis of various biologically active compounds and chiral ligands. The synthesis of optically active 3-amino-1-phenylpropanol derivatives is of significant interest for the preparation of important pharmaceuticals. google.com

Contextualization of (S)-Cbz-3-Amino-3-phenylpropan-1-ol within Advanced Synthesis Research

This compound is the N-protected form of (S)-3-amino-3-phenylpropan-1-ol. The presence of the Cbz group on the amine functionality allows for selective reactions to be carried out at the hydroxyl group without interference from the amine. This protected chiral building block is a key intermediate in the multi-step synthesis of more complex molecules. Its application in advanced synthesis research highlights the strategic use of protecting groups to achieve specific synthetic targets. The preparation of such protected amino alcohols is a crucial step in the total synthesis of natural products and the development of new pharmaceutical agents. google.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl N-(3-hydroxy-1-phenylpropyl)carbamate

InChI

InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)

InChI Key

LHJCROXNTSGDSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2

Origin of Product

United States

Advanced Methodologies for the Asymmetric Synthesis of S Cbz 3 Amino 3 Phenylpropan 1 Ol

Enantioselective Reduction Strategies

Enantioselective reduction of prochiral ketones is a primary strategy for establishing the desired stereochemistry in chiral alcohols. This can be achieved through catalytic asymmetric reductions using metal complexes or organocatalysts, or through biocatalytic methods employing enzymes or whole-cell systems.

Catalytic Asymmetric Reduction of Prochiral Ketones and Imines

Catalytic asymmetric reduction provides a direct and efficient route to chiral alcohols from their corresponding prochiral ketones. This approach relies on chiral catalysts to control the stereochemical outcome of the reduction.

The asymmetric reduction of ketones is a cornerstone of modern synthetic chemistry, with metal-catalyzed hydrogenation and transfer hydrogenation being highly effective methods. matthey.com Ruthenium, rhodium, and other transition metals, complexed with chiral ligands, are widely used to produce enantiomerically pure or enriched secondary alcohols. matthey.comrsc.org

Ruthenium-Based Catalysts:

Ruthenium complexes are particularly renowned for their efficiency in the asymmetric reduction of ketones. matthey.com The catalysts developed by Noyori and Ikariya, for instance, operate through a bifunctional mechanism and are effective for a broad range of substrates. matthey.comresearchgate.net Chiral RuCl₂(diphosphine)(1,2-diamine) complexes have proven to be exceptionally effective for the asymmetric hydrogenation of various amino ketones at low pressures and room temperature, achieving high substrate-to-catalyst ratios. acs.org For example, the hydrogenation of 3-dimethylaminopropiophenone using a specific chiral Ru catalyst yielded the corresponding (R)-alcohol with 97.5% enantiomeric excess (ee) and a 96% yield. acs.org

The general mechanism for these Ru-catalyzed hydrogenations often involves an "outer sphere" interaction. The catalyst is activated by hydrogen and a base, and the ketone substrate coordinates not directly to the metal center, but to a ligand, which facilitates the stereoselective transfer of a hydride from the metal. youtube.com

Rhodium-Based Catalysts:

Rhodium complexes, particularly with chiral phosphine (B1218219) ligands like DuanPhos, are also highly effective for the asymmetric hydrogenation of β-amino ketones. nih.govthieme-connect.de These reactions typically proceed with high conversion rates and excellent enantioselectivity. thieme-connect.de Studies have shown that aromatic β-amino ketones are excellent substrates, with substituents on the aromatic ring having a minimal effect on selectivity. thieme-connect.de

Other Metal Catalysts:

While ruthenium and rhodium are prominent, other metals like iridium and cobalt have also been developed for asymmetric hydrogenations. nih.govvt.edu Iridium catalysts have been used in the large-scale synthesis of herbicides, demonstrating stunning turnover numbers. youtube.com Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has also been achieved with high yields and excellent enantioselectivities (up to 99% ee). nih.gov

Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Amino Ketones

Catalyst System Substrate Type Product Yield ee (%) Reference
RuCl₂((S,S)-TsDPEN)(p-cymene) α-Phthalimide ketones Chiral Amino Alcohols up to 96% up to 99% researchgate.net
Chiral RuCl₂(diphosphine)(1,2-diamine) β-Amino ketones (R)-3-Dimethylamino-1-phenyl-propan-1-ol 96% 97.5% acs.org
[Rh(cod)DuanPhos]BF₄ β-Amino ketones Chiral β-Amino Alcohols High High thieme-connect.de
Chiral Cobalt-Bisphosphine α-Primary amino ketones Chiral Vicinal Amino Alcohols High up to 99% nih.gov

Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. Chiral small organic molecules, such as those used in Corey-Bakshi-Shibata (CBS) reductions, can effectively catalyze the enantioselective reduction of prochiral ketones. This method typically employs a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane. The catalyst forms a complex with the borane, which then coordinates to the ketone's carbonyl oxygen, positioning the carbonyl for a stereoselective hydride transfer from the catalyst-borane complex. This approach is known for its high enantioselectivity and predictable stereochemical outcome based on the catalyst's chirality.

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions.

Kinetic resolution is a powerful strategy for separating a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemic starting material, leaving the other enantiomer unreacted and thus enriched. For the synthesis of (S)-Cbz-3-Amino-3-phenylpropan-1-ol, this can be applied to a racemic mixture of the alcohol itself or a racemic precursor.

Lipases are a common class of enzymes used for this purpose. They can catalyze the enantioselective acylation or deacylation of alcohols. For example, a lipase (B570770) could selectively acylate the (R)-enantiomer of Cbz-3-Amino-3-phenylpropan-1-ol, allowing for the separation of the acylated (R)-ester from the unreacted (S)-alcohol.

Whole-cell biotransformations leverage the metabolic machinery of microorganisms like yeast or bacteria (such as E. coli) to perform desired chemical reactions. These systems can be particularly advantageous as they often contain the necessary reductases and cofactor regeneration systems required for asymmetric reductions.

For the synthesis of this compound, a whole-cell system could be used to directly reduce the corresponding prochiral ketone, N-Cbz-3-amino-3-phenyl-1-propanone. The cell's native or engineered reductases would stereoselectively reduce the ketone to the desired (S)-alcohol. Another biocatalytic route involves the use of transaminases, which can asymmetrically synthesize chiral amines from prochiral ketones. mdpi.com This process can be enhanced by coupling it with other enzymes, such as a pyruvate (B1213749) decarboxylase, to remove by-products and shift the reaction equilibrium, leading to high yields and stereoselectivity. mdpi.com

Table 2: Biocatalytic Strategies for Chiral Amine/Alcohol Synthesis

Biocatalytic Method Enzyme/Organism Type Transformation Key Feature Reference
Multi-enzymatic Cascade Transaminase (TA) and Pyruvate Decarboxylase (PDC) Asymmetric synthesis of chiral amine from prochiral ketone In-situ by-product removal shifts equilibrium, improving yield. mdpi.com
Whole-Cell Reduction Yeast / Bacteria Asymmetric reduction of prochiral ketone to chiral alcohol Contains native reductases and cofactor regeneration systems.
Enzymatic Kinetic Resolution Lipase Enantioselective acylation of a racemic alcohol Separates enantiomers by selective reaction of one form.
Enantioselective Bioreductions of Carbonyl Intermediates

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering mild reaction conditions and high stereoselectivity. nih.gov In the context of synthesizing this compound, the enantioselective bioreduction of a corresponding keto-amine intermediate is a key strategy. This approach leverages enzymes, such as reductases, to stereoselectively reduce a ketone functionality to a hydroxyl group, establishing the desired (S)-stereocenter.

Researchers have successfully employed various microorganisms and isolated enzymes for this transformation. For instance, yeast strains like Candida tropicalis have demonstrated the ability to reduce N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to the corresponding (S)-alcohol with high enantiomeric excess (>99%) and good yields (>80%). researchgate.net While this specific substrate differs from the direct precursor to this compound, it highlights the potential of whole-cell biocatalysis for analogous reductions. The optimization of reaction parameters such as temperature and pH is crucial for achieving high efficiency in these bioreductions. researchgate.net

Recent studies have also explored the bioreduction of a wide range of nitrogen-heteroaromatic ketones using plant-based systems, such as purple carrots, demonstrating the broad applicability of this green chemistry approach. nih.gov These methods offer a practical and scalable means to access a variety of chiral alcohols, which are valuable intermediates in medicinal chemistry. nih.gov

Biocatalyst TypeSubstrate TypeKey Advantages
Yeast (e.g., Candida tropicalis)Keto-aminesHigh enantioselectivity, good yields, whole-cell system. researchgate.net
Engineered Amine DehydrogenasesKetonesDirect asymmetric reductive amination, mild conditions. nih.gov
Plant-based systems (e.g., purple carrots)Nitrogen-heteroaromatic ketonesBroad substrate scope, green chemistry, scalability. nih.gov

Chiral Auxiliary and Chiral Ligand-Controlled Syntheses

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. iscnagpur.ac.in For the synthesis of this compound, a chiral amine or alcohol auxiliary can be employed to control the formation of the desired stereocenter.

One approach involves the diastereoselective reduction of a β-enamino ester derived from a chiral alcohol. For example, (-)-8-phenylmenthol (B56881) has been used as a chiral auxiliary to achieve moderate to good diastereoselectivity in the reduction of chiral β-enamino esters. nih.gov The chiral auxiliary guides the approach of the reducing agent, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino alcohol.

Another strategy utilizes chiral auxiliaries in multicomponent reactions. For instance, the (-)-phenylmenthol ester has been employed in a diastereoselective three-component Mannich reaction of a borane, a diazo compound, and an acyl imine to produce β-amino carbonyl compounds with high diastereoselectivity. nih.govnih.gov This method allows for the construction of the carbon skeleton and the simultaneous introduction of the chiral center in a single step.

Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large amount of a chiral product, is a highly efficient approach to enantioselective synthesis. nih.gov Chiral ligands play a crucial role in this process by coordinating to a metal center and creating a chiral environment that directs the stereochemical course of the reaction.

For the synthesis of this compound, asymmetric hydrogenation of a suitable prochiral ketone is a key catalytic method. Chiral phosphine ligands, such as those based on the BINAP framework, are often used in combination with transition metals like ruthenium to achieve high enantioselectivity. For example, a complex of ruthenium with (R)-xylbinap and (R)-daipen has been shown to be an effective catalyst for the asymmetric hydrogenation of heteroaromatic ketones, yielding chiral alcohols with high enantiomeric excess. researchgate.net

The design of chiral ligands is an active area of research, with a focus on creating modular and tunable structures. nih.gov Nonsymmetrical P,N-ligands, for instance, have demonstrated broad applicability and have, in many cases, outperformed traditional C2-symmetric ligands. nih.gov The development of new and more effective chiral ligands continues to expand the scope and efficiency of asymmetric catalysis for the synthesis of chiral molecules like this compound.

MethodChiral InductorKey Features
Diastereoselective Reduction(-)-8-phenylmenthol (chiral auxiliary)Good diastereoselectivity in the reduction of β-enamino esters. nih.gov
Asymmetric Mannich Reaction(-)-phenylmenthol ester (chiral auxiliary)High diastereoselectivity in a three-component reaction. nih.govnih.gov
Asymmetric HydrogenationChiral phosphine ligands (e.g., (R)-xylbinap)High enantioselectivity with transition metal catalysts. researchgate.net

Synthesis from Chiral Pool Precursors

The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials for the synthesis of more complex chiral molecules. wikipedia.org This approach is particularly advantageous when the target molecule shares structural features with an abundant natural product. mdpi.com

Naturally occurring α-amino acids are excellent chiral pool starting materials due to their availability in both enantiomeric forms and the presence of multiple functional groups that can be selectively modified. univie.ac.atrsc.org For the synthesis of this compound, L-phenylalanine is an ideal precursor as it already contains the required (S)-stereocenter and the phenyl group.

The synthesis typically involves the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol. This can be achieved using reducing agents like lithium aluminum hydride or borane. google.com The resulting (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol) can then be protected with a Cbz group to yield the target molecule. This strategy directly utilizes the inherent chirality of the starting amino acid, avoiding the need for a separate asymmetric induction step. tandfonline.com

The versatility of amino acids as chiral templates has been demonstrated in the synthesis of a wide range of natural products and other complex molecules. mdpi.com The ability to control the stereochemistry of newly formed chiral centers based on the existing stereocenter of the amino acid is a key advantage of this approach. mdpi.com

Optically active β-amino esters are valuable intermediates in the synthesis of β-amino alcohols and other chiral compounds. mdpi.com These esters can be obtained through various methods, including the resolution of racemic mixtures or through asymmetric synthesis.

One strategy involves the enzymatic resolution of racemic β-amino esters. Lipases, such as Candida antarctica lipase B (CAL-B), can be used to selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. mdpi.com This method can provide access to both enantiomers of the β-amino ester with high enantiomeric purity.

Alternatively, optically active β-amino esters can be synthesized through diastereoselective reactions employing chiral auxiliaries, as discussed in section 2.2.1. For example, the use of (-)-phenylmenthol as a chiral auxiliary in a three-component Mannich reaction can yield enantioenriched β-amino esters. nih.gov Once obtained, the optically active β-amino ester can be reduced to the corresponding β-amino alcohol, this compound, while preserving the stereochemical integrity of the chiral center.

Precursor TypeSynthetic StrategyKey Advantages
L-PhenylalanineReduction of carboxylic acidDirect utilization of natural chirality, readily available starting material. google.comnih.gov
Racemic β-Amino EsterEnzymatic resolutionAccess to both enantiomers, high enantiomeric purity. mdpi.com
Achiral PrecursorsAsymmetric Mannich reaction with chiral auxiliaryControlled introduction of chirality, good diastereoselectivity. nih.gov

Innovative Reaction Pathways for Cbz-Protected Amino Alcohols

The synthesis of enantiomerically pure Cbz-protected amino alcohols, such as this compound, is of significant interest due to their role as crucial building blocks in the preparation of pharmaceuticals and other biologically active molecules. nih.govfrontiersin.org Traditional methods often face challenges, but novel approaches have been developed to enhance efficiency, selectivity, and yield.

Reduction of N-Protected Amino Acids and their Derivatives (e.g., carbonic-carbonic anhydrides, active esters)

A primary and straightforward strategy for synthesizing chiral amino alcohols involves the reduction of the carboxylic acid moiety of the corresponding N-protected amino acid. For the synthesis of this compound, the starting material is N-Cbz-L-phenylalanine. However, the direct reduction of a carboxylic acid requires harsh reducing agents like lithium aluminum hydride (LiAlH4), which can be expensive and risky for large-scale production. jocpr.com To circumvent this, the carboxylic acid is typically converted into a more reactive derivative, such as a mixed anhydride (B1165640) or an active ester, which can then be reduced under milder conditions. researchgate.netgoogle.com

One common method involves the formation of a mixed carbonic anhydride. The Cbz-protected amino acid is reacted with a chloroformate, like ethyl or isobutyl chloroformate, in the presence of a base. This intermediate is not isolated but is immediately treated with a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), to yield the desired amino alcohol. researchgate.net This method is attractive because it is often a one-pot procedure that proceeds without loss of enantiomeric purity. researchgate.net

Alternatively, the carboxylic acid can be converted into an active ester, such as a p-nitrophenyl ester or an N-hydroxysuccinimide ester. nih.gov These active esters are more susceptible to nucleophilic attack and can be reduced to the alcohol. A patented process describes the formation of an alkyl ester of the Cbz-protected amino acid, which is then reduced using a borohydride agent to form the Cbz N-protected amino-alcohol. google.com This process is advantageous as the product is not water-soluble, simplifying the work-up and extraction. google.com

Starting MaterialActivation MethodReducing AgentKey FeaturesReference
N-Cbz-L-phenylalanineMixed Carbonic Anhydride (e.g., with ethyl chloroformate)Sodium Borohydride (NaBH₄)Simple, one-pot procedure; avoids harsh reagents. researchgate.net
N-Cbz-L-phenylalanineAlkyl Ester FormationBorohydride Reducing AgentProduct is not water-soluble, allowing for easy extraction. google.com
Amino AcidsDirect (with activator)Li/AlCl₃/tert-butanolAlternative to metal hydrides like LiAlH₄; suitable for industrial scale. jocpr.com
N-Cbz-L-phenylalanineDirect ReductionLithium Aluminum Hydride (LiAlH₄)Strong reducing agent, high yield but with handling risks. jocpr.com

Synthesis via Ring Opening of Chiral Heterocyclic Intermediates (e.g., aziridines, isoxazolidines)

Another powerful strategy for constructing chiral amino alcohols is the nucleophilic ring-opening of strained chiral heterocycles. Chiral aziridines, three-membered nitrogen-containing rings, are particularly valuable intermediates. researchgate.netnih.gov For the synthesis of this compound, a suitably substituted chiral aziridine (B145994), such as (R)-2-phenylaziridine protected with an appropriate group, can serve as the key intermediate.

The synthesis often begins with a chiral precursor, like an amino alcohol, which is converted into the aziridine. researchgate.netorganic-chemistry.org The N-protecting group on the aziridine is crucial as it activates the ring for nucleophilic attack and influences the regioselectivity of the opening. While tosyl (Ts) groups are common, their removal can be difficult. Other sulfonyl groups like tert-butylsulfonyl (Bus) or 2-(trimethylsilyl)ethylsulfonyl (SES) are used as they can be cleaved under milder conditions.

The ring-opening is achieved by reacting the activated aziridine with a nucleophile that delivers the required hydroxymethyl fragment. The reaction of an N-activated 2-phenylaziridine (B142167) with a suitable one-carbon nucleophile, followed by reduction, can lead to the desired 3-amino-3-phenylpropan-1-ol skeleton. The stereochemistry of the reaction is typically controlled, proceeding via an SN2-type mechanism, which results in the inversion of configuration at the carbon atom being attacked. This high degree of stereocontrol makes it an excellent method for asymmetric synthesis. westlake.edu.cn The Cbz group can either be present on the aziridine nitrogen or introduced after the ring-opening and deprotection of another N-sulfonyl group.

Chiral HeterocycleActivating GroupRing-Opening Reagent/ProcessKey OutcomeReference
AziridineTosyl (Ts), Nosyl (Ns)Organometallic reagents, water, aminesForms β-amino carbonyl equivalents or amino alcohols with high stereocontrol. organic-chemistry.org
Aziridinetert-Butylsulfonyl (Bus), 2-(trimethylsilyl)ethylsulfonyl (SES)Lithiated dithianesEfficient ring cleavage under milder deprotection conditions than Ts.
EpoxideN/AAmines, Azides, Thiols (in hot water)Effective hydrolysis and aminolysis to form 1,2-amino alcohols. organic-chemistry.org
OxazolidineN-acylReductive ring-openingCleavage of the intracyclic C-O bond is influenced by stereoelectronics. researchgate.net

Enantioselective Hydroamination of Allylic Alcohols

Enantioselective hydroamination of olefins represents a highly atom-economical approach to synthesizing chiral amines and their derivatives. liv.ac.uksci-hub.se To synthesize this compound via this route, the ideal starting material is cinnamyl alcohol (3-phenyl-2-propen-1-ol). The reaction involves the addition of an amine N-H bond across the carbon-carbon double bond of the allylic alcohol.

This transformation is often achieved through a "hydrogen-borrowing" or "tandem oxidation-addition-reduction" mechanism. liv.ac.uknih.gov A transition metal catalyst, typically based on ruthenium, rhodium, or manganese, temporarily oxidizes the allylic alcohol to the corresponding α,β-unsaturated aldehyde or ketone. liv.ac.uknih.gov This is followed by a conjugate addition (aza-Michael addition) of the amine nucleophile. The metal hydride species, formed during the initial oxidation step, then reduces the resulting enamine or keto-amine intermediate to afford the chiral amino alcohol. liv.ac.uk

The key to the asymmetry is the use of a chiral ligand complexed to the metal center. Catalysts like rhodium-BIPHEP complexes or ruthenium-based systems have shown excellent enantioselectivities (up to >99% ee) for the hydroamination of allylic alcohols. liv.ac.ukacs.org The reaction can be performed with a variety of amines. For the target molecule, either benzyl (B1604629) carbamate (B1207046) could be used directly, or a precursor amine like benzylamine (B48309) could be used, followed by protection with a Cbz group. This method provides a direct and efficient pathway to chiral γ-amino alcohols from readily available allylic alcohols. liv.ac.ukresearchgate.net

Catalyst SystemSubstrate TypeKey MechanismSelectivityReference
Ruthenium-complexRacemic secondary allylic alcoholsAsymmetric hydrogen-borrowingExcellent enantioselectivities (up to >99% ee), anti-Markovnikov product. liv.ac.uk
Rhodium/Chiral BIPHEP-type ligandAllylaminesEnantioselective hydroaminationGood yields and excellent enantioselectivities for 1,2-diamines. acs.orgnih.gov
Manganese PNP-Pincer ComplexAllylic alcoholsTandem hydroaminationHigh yields for anti-Markovnikov γ-amino alcohols under mild conditions. nih.gov
Copper-hydride/Chiral ligandUnactivated internal olefinsAsymmetric hydroaminationAccess to highly enantioenriched α-branched amines. nih.govnih.gov

Stereochemical Fidelity and Control in the Synthesis of S Cbz 3 Amino 3 Phenylpropan 1 Ol

Factors Governing Enantioselectivity and Diastereoselectivity

The synthesis of (S)-Cbz-3-amino-3-phenylpropan-1-ol with high stereochemical purity relies on synthetic strategies that can effectively control both enantioselectivity and diastereoselectivity. Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image, while diastereoselectivity is the preferential formation of one diastereomer over other possible diastereomers.

In the context of synthesizing this compound, the key stereocenter is the carbon atom bearing the amino and phenyl groups. The stereochemical outcome of a reaction is influenced by several factors, including:

Chiral Catalysts and Auxiliaries: Asymmetric catalysis is a powerful tool for establishing stereocenters. The use of chiral catalysts, such as enzymes or metal complexes with chiral ligands, can create a chiral environment that favors the formation of the (S)-enantiomer. Similarly, the use of a chiral auxiliary, a temporary functional group that imparts stereocontrol, can direct the stereochemical course of a reaction.

Substrate Control: The inherent stereochemistry of the starting material can influence the stereochemistry of the product. For instance, starting from a chiral precursor like L-phenylalanine can provide a template for the desired (S)-configuration.

Reaction Conditions: Temperature, pressure, solvent, and the nature of reagents can all play a significant role in the stereochemical outcome. Lower reaction temperatures often lead to higher selectivity as the transition states leading to different stereoisomers are more energetically differentiated. The choice of solvent can affect the conformation of the substrate and catalyst, thereby influencing selectivity.

Protecting Groups: The choice of protecting groups for the amine and alcohol functionalities can also impact stereoselectivity. The carboxybenzyl (Cbz) group, in this case, can influence the steric environment around the chiral center.

Analytical Methodologies for Chiral Purity Assessment

To ensure the successful synthesis of this compound, it is essential to have reliable analytical methods to determine its chiral purity, often expressed as enantiomeric excess (ee). The two primary techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. yakhak.orgbldpharm.com It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. yakhak.orgsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of chiral amines and amino alcohols. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like 2-propanol, is crucial for achieving optimal separation. yakhak.org Derivatization of the analyte can sometimes be used to improve separation and detection. sigmaaldrich.com

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The direction and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, wavelength, and temperature). The (S)-enantiomer of a compound will rotate light in the opposite direction to its (R)-enantiomer. For instance, the related compound (S)-(-)-2-amino-3-phenyl-1-propanol exhibits a specific rotation of [α]22/D −22.8° (c = 1.2 in 1 M HCl). sigmaaldrich.com While optical rotation is a valuable tool for confirming the presence of a specific enantiomer and for a quick assessment of enantiomeric purity, it is generally less accurate than chiral HPLC for determining high enantiomeric excess values.

The table below summarizes some of the analytical data available for related chiral compounds.

CompoundPurity/eeMethodSpecific Rotation [α]
(S)-(-)-2-Amino-3-phenyl-1-propanol98% (99% ee)HPLC[α]22/D −22.8°, c = 1.2 in 1 M HCl sigmaaldrich.com
(S)-3-Amino-3-phenylpropan-1-ol>93.0%Titration-21.0 to -25.0 deg (C=1, CHCl3) tcichemicals.com
(S)-3-Amino-3-phenylpropan-1-ol95% (98% ee)Not specifiedNot specified fishersci.pt
(R)-3-Amino-3-phenylpropan-1-ol95% (98% ee)Not specifiedNot specified fishersci.com

Strategies for Stereochemical Enrichment and Resolution

In cases where a chemical synthesis produces a mixture of enantiomers (a racemic mixture), strategies for stereochemical enrichment or resolution are necessary to obtain the desired pure enantiomer.

Chiral Resolution: This is a common technique used to separate a racemic mixture. nih.gov It involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. For amino alcohols, acidic resolving agents like tartaric acid or mandelic acid can be used to form diastereomeric salts.

Chromatographic Separation: As discussed previously, chiral HPLC can be used not only for analytical purposes but also on a preparative scale to separate larger quantities of enantiomers. yakhak.org This method is often preferred when other resolution techniques are not effective.

Enrichment by Crystallization: In some cases, it is possible to enrich a mixture of enantiomers by fractional crystallization. This method relies on the fact that under certain conditions, the racemic compound may crystallize separately from the pure enantiomers, or that one enantiomer may crystallize preferentially.

The table below outlines some of the strategies for stereochemical control and purification.

StrategyDescriptionApplication
Asymmetric SynthesisUse of chiral catalysts, auxiliaries, or substrates to favor the formation of one enantiomer.Direct synthesis of this compound.
Chiral ResolutionSeparation of a racemic mixture by forming and separating diastereomers. nih.govPurification of a racemic mixture of Cbz-3-amino-3-phenylpropan-1-ol.
Preparative Chiral HPLCChromatographic separation of enantiomers on a larger scale. yakhak.orgIsolation of pure this compound from a mixture.
Kinetic ResolutionA reaction that preferentially transforms one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.Can be used to obtain the desired enantiomer if the reaction rate for one enantiomer is significantly higher.

Chemical Transformations and Reactivity of S Cbz 3 Amino 3 Phenylpropan 1 Ol Derivatives

Transformations Involving the Hydroxyl Group

The primary alcohol of (S)-Cbz-3-amino-3-phenylpropan-1-ol can be readily transformed through oxidation, esterification, and etherification reactions. These modifications are crucial for introducing new functionalities or for preparing the molecule for subsequent cyclization reactions.

The selective oxidation of the primary alcohol in N-Cbz protected amino alcohols to either an aldehyde or a carboxylic acid is a key transformation. The challenge lies in achieving this conversion without affecting the Cbz-protected amine or the stereocenter.

Oxidation to Aldehydes: Chemoselective oxidation to the corresponding aldehyde can be accomplished under mild conditions. Systems using copper catalysts in combination with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) have proven effective for the aerobic oxidation of various amino and benzyl (B1604629) alcohols. researchgate.netmasterorganicchemistry.comrsc.org For instance, a catalytic system comprising copper(I) iodide (CuI), 4-dimethylaminopyridine (B28879) (DMAP), and TEMPO in acetonitrile (B52724) under an oxygen atmosphere can convert amino alcohols to their respective aldehydes in high yields. masterorganicchemistry.comrsc.org Notably, this method is highly chemoselective, leaving the protected amino group untouched. masterorganicchemistry.commdpi.com Metal-free photochemical methods, using catalysts like Eosin Y with molecular oxygen, also offer a green alternative for the selective oxidation of benzyl alcohols to aldehydes. rsc.org

Oxidation to Carboxylic Acids: Further oxidation to a carboxylic acid requires stronger conditions but can still be achieved chemoselectively. A two-step process involving an initial oxidation to the aldehyde, for example using a chromium(VI) reagent like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), followed by a second oxidation step can yield the carboxylic acid. nih.gov Alternatively, reagents like potassium permanganate (B83412) (KMnO₄) are known for oxidizing primary alcohols to carboxylic acids, though reaction conditions must be carefully controlled to avoid cleavage of the Cbz group. core.ac.uk

Table 1: Representative Conditions for Selective Oxidation of N-Protected Amino Alcohols

Starting Material Type Product Reagents and Conditions Key Features Citations
N-Protected Amino Alcohol N-Protected Amino Aldehyde CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ balloon, CH₃CN, rt High chemoselectivity; mild conditions; no overoxidation observed. masterorganicchemistry.com, rsc.org
N-Cbz-L-Alanol N-Cbz-L-Alanine 1. CrO₃-pyridine; 2. Ag₂O Two-step process; suitable for N-Cbz protected substrates. nih.gov, core.ac.uk
Benzyl Alcohols Aldehydes/Ketones Eosin Y, Blue LED, O₂ Metal-free; green photochemical method; high functional group tolerance. rsc.org

The hydroxyl group can undergo O-acylation (esterification) and O-alkylation (etherification) to produce a range of derivatives.

Esterification: Standard esterification methods, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, can be employed. For substrates with both amine and alcohol groups, achieving selective O-acylation over N-acylation is a common challenge. However, with the amine already protected by the Cbz group, O-acylation can proceed selectively. Methods for the selective acylation of amino alcohols often involve forming a mixed anhydride of the carboxylic acid, which then reacts with the amino alcohol. google.com

Etherification: Ether derivatives can be synthesized via O-alkylation. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common approach. For amino alcohols, regioselective O-alkylation can be achieved by using alkali metal alkoxides to form the amino alkoxide salt prior to reaction with the alkylating agent. google.com The Mitsunobu reaction offers an alternative under milder, neutral conditions, allowing for the conversion of primary and secondary alcohols to ethers with clean inversion of stereochemistry if the alcohol is at a chiral center. organic-chemistry.org This reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethylazodicarboxylate (DEAD). organic-chemistry.org

Reactions of the Cbz-Protected Amine Moiety

The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to removal under specific, mild protocols. masterorganicchemistry.comtotal-synthesis.com

The removal of the Cbz group to regenerate the free amine is a critical step in many synthetic sequences. The most common and effective method is catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com

Catalytic Hydrogenation: This method involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). google.com The reaction proceeds under mild conditions (room temperature and atmospheric pressure) and is highly efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. organic-chemistry.org The process is clean and the catalyst can be easily removed by filtration. total-synthesis.com

Catalytic Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. This technique uses a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include cyclohexene (B86901), formic acid, or ammonium (B1175870) formate (B1220265) (HCONH₄). organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is often faster and can be more convenient for laboratory-scale synthesis. organic-chemistry.org For example, using 10% Pd/C with cyclohexene as the hydrogen donor effectively removes Cbz groups. organic-chemistry.org

Acid-Mediated Deprotection: While the Cbz group is relatively stable to acid, it can be cleaved under harsh acidic conditions, such as with HBr in acetic acid. total-synthesis.com More recently, methods using Lewis acids like aluminum chloride (AlCl₃) in solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been developed for effective Cbz deprotection under non-hydrogenolytic conditions.

Table 2: Selected Methods for Cbz Deprotection

Method Catalyst / Reagent Hydrogen Source / Conditions Solvent Key Features Citations
Catalytic Hydrogenation 10% Pd/C H₂ (1 atm) Methanol (MeOH) or Ethanol (EtOH) Standard, mild, clean, high yield. organic-chemistry.org, echemi.com, google.com
Catalytic Transfer Hydrogenation 10% Pd/C Cyclohexene Ethanol (EtOH) Rapid, avoids H₂ gas cylinder. organic-chemistry.org
Catalytic Transfer Hydrogenation Pd/C Ammonium Formate (HCONH₄) Methanol (MeOH) Efficient for various reducible groups. nih.gov
Catalytic Transfer Hydrogenation Palladium Black Formic Acid (HCOOH) Ethanol (EtOH) Very rapid deprotection. organic-chemistry.org
Lewis Acid Cleavage AlCl₃ Room Temperature 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Non-hydrogenolytic, tolerates reducible groups.

While direct conversion of a Cbz group to another carbamate (B1207046) like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) is not a standard one-step reaction, it is commonly achieved through a two-step deprotection/re-protection sequence. This strategy is foundational in synthetic chemistry, particularly in peptide synthesis, where orthogonal protecting groups are essential. masterorganicchemistry.comnih.gov

The Cbz group is considered orthogonal to both the acid-labile Boc group and the base-labile Fmoc group. rsc.orgtotal-synthesis.com This means that the Cbz group can be removed under conditions (i.e., hydrogenolysis) that leave Boc and Fmoc groups intact, and vice-versa. rsc.orggoogle.com

The typical procedure involves:

Deprotection: Removal of the Cbz group using one of the methods described in section 4.2.1, most commonly catalytic hydrogenation, to yield the free (S)-3-amino-3-phenylpropan-1-ol. total-synthesis.comorganic-chemistry.org

Re-protection: The resulting free amine is then reacted with a suitable reagent to install the new protecting group. For example, reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) introduces the Boc group, while reaction with Fmoc-Cl or Fmoc-OSu installs the Fmoc group. organic-chemistry.orgorganic-chemistry.org

This two-step sequence allows for a facile switch in protecting group strategy, enabling more complex, multi-step syntheses. nih.gov

Cyclization and Annulation Reactions

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles.

Synthesis of Oxazinanones and Oxazines: The 1,3-amino alcohol framework can be utilized to construct six-membered heterocycles like oxazinanones. One reported method involves the intramolecular cyclization of N-Cbz-protected diazoketones derived from amino acids. frontiersin.org In a proposed mechanism, a Brønsted acid catalyst promotes the formation of a diazonium intermediate. The carbamate's carbonyl oxygen then acts as an intramolecular nucleophile, attacking the carbon that bears the diazonium group, leading to ring closure and formation of a 1,3-oxazinane-2,5-dione skeleton after displacement of the benzyl group by the solvent. frontiersin.org

Synthesis of Azetidines: The synthesis of four-membered azetidine (B1206935) rings from 1,3-amino alcohols is also a valuable transformation. This typically requires converting the terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic substitution by the nitrogen atom yields the cyclized azetidine ring. Efficient synthetic routes to azetidine have been reported starting from 3-amino-1-propanol, a close structural analog. nih.gov Lanthanide triflates have also been shown to catalyze the intramolecular aminolysis of epoxides to form azetidines, suggesting a potential pathway if the amino alcohol is first converted to an epoxide. nih.gov

Formation of N-Vinyloxazolidinones and Other Heterocycles

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. These reactions often leverage the inherent chirality of the starting material to induce stereoselectivity in the final products.

One notable transformation is the formation of N-vinyloxazolidinones. Although specific examples detailing the direct conversion of this compound to N-vinyloxazolidinones are not prevalent in the searched literature, the general reactivity of related amino alcohols suggests a plausible pathway. Typically, the formation of an oxazolidinone ring would involve the cyclization of the amino alcohol with a suitable carbonylating agent. Subsequent N-vinylation could then be achieved through various methods, such as transition metal-catalyzed cross-coupling reactions.

The broader utility of amino acid-derived compounds in heterocyclic synthesis is well-documented. For instance, decarboxylative [3+2] cycloaddition reactions of amino acids are employed to generate azomethine ylides, which then react with dipolarophiles to form a variety of five-membered heterocycles. beilstein-journals.org This methodology highlights the potential for developing novel synthetic routes to heterocycles from amino alcohol derivatives.

The synthesis of diverse heterocyclic systems often relies on the strategic use of multicomponent reactions. These reactions, which involve the combination of three or more starting materials in a single step, offer an efficient means of generating molecular complexity. frontiersin.org The amino and hydroxyl functionalities of this compound derivatives make them ideal candidates for participation in such reactions, leading to the formation of a wide array of heterocyclic structures.

Intramolecular Cyclizations for Polycyclic Scaffold Construction

The conformationally constrained framework of this compound derivatives makes them excellent substrates for intramolecular cyclization reactions, enabling the construction of intricate polycyclic scaffolds. These reactions are of significant interest in natural product synthesis and medicinal chemistry, where the rigid, three-dimensional architecture of polycyclic molecules often correlates with potent biological activity.

A key strategy involves the use of cycloaddition reactions. For example, the generation of an azomethine ylide from an amino acid derivative, followed by an intramolecular [3+2] cycloaddition with a tethered dipolarophile, can lead to the formation of fused or bridged polycyclic systems. beilstein-journals.org The stereochemistry of the starting amino alcohol can effectively control the facial selectivity of the cycloaddition, resulting in the formation of a single diastereomer.

Furthermore, post-condensation modifications of initial cycloadducts can be employed to generate more complex polycyclic scaffolds. beilstein-journals.org This stepwise approach allows for the introduction of additional rings and functional groups, further expanding the structural diversity of the accessible molecules. The development of one-pot reaction sequences that combine multiple transformations, such as cycloaddition, N-acylation, and Staudinger/aza-Wittig reactions, provides a streamlined approach to the synthesis of complex polycyclic heterocycles. beilstein-journals.org

Modifications of the Phenyl Ring and its Substituents

The phenyl ring of this compound and its derivatives provides a versatile handle for structural modifications, allowing for the fine-tuning of the molecule's steric and electronic properties. These modifications are crucial for optimizing the biological activity and pharmacokinetic profiles of drug candidates.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be used to introduce a wide range of substituents onto the phenyl ring. The position of substitution is directed by the activating or deactivating nature of the existing side chain. Subsequent transformations of these newly introduced functional groups can further diversify the molecular structure.

For instance, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functionalities. A halogen atom can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions enable the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the chemical space accessible from the parent compound.

The synthesis of optically active 3-amino-1-phenylpropanol derivatives with substituents on the phenyl ring is of particular interest for the preparation of various chiral drugs. google.com For example, the asymmetric reduction of a corresponding ketone precursor can yield the desired amino alcohol with high enantiomeric excess. google.com The nature of the substituents on the phenyl ring can influence the efficiency and stereoselectivity of these reactions.

Applications of S Cbz 3 Amino 3 Phenylpropan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The enantiomerically pure framework of (S)-Cbz-3-Amino-3-phenylpropan-1-ol is particularly sought after in medicinal chemistry for the synthesis of biologically active compounds where specific stereochemistry is crucial for therapeutic efficacy.

Intermediates for Pharmaceutical Compounds (e.g., Dapoxetine and analogues)

This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical compounds. One of the most notable examples is its role in the production of Dapoxetine, a selective serotonin (B10506) reuptake inhibitor. In the synthesis of Dapoxetine, the precursor (S)-3-amino-3-phenyl propanol (B110389) is a critical component, which can be derived from this compound. google.comgoogle.com The synthesis involves the methylation of the amino group and subsequent etherification of the hydroxyl group with 1-fluoronaphthalene (B124137). google.com The carbobenzyloxy (Cbz) protecting group on the nitrogen atom in this compound allows for controlled reactions at the hydroxyl group first, followed by deprotection and further functionalization of the amino group, ensuring the desired stereochemistry is maintained throughout the synthetic sequence.

A variety of synthetic routes leverage this intermediate. For instance, one method describes the synthesis of Dapoxetine starting from trans-cinnamaldehyde and N-carbobenzoxy hydroxylamine (B1172632) to produce the important chiral intermediate (S)-3-amino-3-phenyl propyl alcohol. google.com Another approach starts with (S)-3-amino-3-phenylpropionic acid, which is reduced to (S)-3-amino-3-phenylpropanol. google.com This amino alcohol is then dimethylated and reacted with 1-fluoronaphthalene to yield Dapoxetine hydrochloride. google.com

Table 1: Key Intermediates in Dapoxetine Synthesis

Intermediate Role
This compound Protected chiral precursor
(S)-3-Amino-3-phenylpropanol Key chiral intermediate after deprotection

Scaffolds for Neurotransmitter Analogues and Central Nervous System Agents

The 3-amino-3-phenylpropan-1-ol scaffold is a privileged structure in the design of agents targeting the central nervous system (CNS). This is due to its structural similarity to endogenous neurotransmitters, allowing molecules derived from it to interact with various receptors and transporters in the brain. The stereochemistry of these molecules is often critical for their biological activity, making enantiomerically pure starting materials like this compound essential.

Research has shown that derivatives of 3-amino-3-phenylpropan-1-ol can act as potent and selective ligands for neurotransmitter transporters. For example, analogues have been synthesized and evaluated for their ability to inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The specific stereoisomer can have a profound impact on both the potency and selectivity of these compounds. The phenyl group, amino group, and hydroxyl group can be systematically modified to explore the structure-activity relationships (SAR) and optimize the pharmacological profile for desired CNS effects.

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound is an excellent starting material for the synthesis of a variety of chiral ligands. The presence of both a protected amine and a hydroxyl group allows for the introduction of different coordinating groups, leading to the formation of bidentate or even tridentate ligands.

These ligands can coordinate with a variety of transition metals, such as rhodium, iridium, and copper, to form catalysts for a wide range of asymmetric transformations. researchgate.netnih.gov These transformations include hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemistry of the resulting products is dictated by the chiral environment created by the ligand around the metal center. The (S)-configuration of the starting material directly translates to the chirality of the ligand and, consequently, to the enantioselectivity of the catalytic reaction.

Construction of Advanced Organic Scaffolds

The versatile chemical nature of this compound makes it a valuable building block for the construction of more complex and functionally diverse organic scaffolds.

Building Blocks for Nitrogen-Containing Heterocycles (e.g., piperidine (B6355638), pyrrolidine (B122466), morpholine (B109124) derivatives)

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. This compound can be readily converted into various heterocyclic systems.

Piperidines: The 1,3-amino alcohol functionality can be elaborated through a series of reactions, including cyclization, to form substituted piperidines. mdpi.com These piperidine derivatives are important structural motifs in many biologically active compounds.

Pyrrolidines: While the direct conversion to a five-membered ring is less straightforward from a propanol derivative, multistep synthetic sequences can utilize the chirality of this compound to construct chiral pyrrolidine rings. nih.govorganic-chemistry.org These routes often involve fragmentation and reassembly of the carbon skeleton.

Morpholines: The 1,2-amino alcohol substructure within the molecule (after appropriate modifications) is a direct precursor for the synthesis of morpholine derivatives. organic-chemistry.orge3s-conferences.orgresearchgate.net Morpholines are important in medicinal chemistry and are found in a number of approved drugs. The synthesis often involves the reaction of the amino alcohol with a two-carbon electrophile to form the six-membered ring.

Table 2: Synthesis of Heterocycles from Amino Alcohol Precursors

Heterocycle General Synthetic Strategy
Piperidine Intramolecular cyclization of elaborated amino alcohol derivatives. mdpi.com
Pyrrolidine Multi-step synthesis involving ring-closing metathesis or other cyclization strategies. nih.govorganic-chemistry.org

Components in Peptidomimetic and Peptide Chemistry

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. The γ-amino acid structure inherent in this compound makes it an ideal building block for the synthesis of peptidomimetics.

By incorporating this unit into a peptide sequence, the resulting peptidomimetic can adopt specific secondary structures, such as turns and helices, which are important for biological activity. The phenyl group can mimic the side chain of phenylalanine, while the backbone is altered from the natural α-amino acid linkage. This can lead to peptidomimetics with enhanced resistance to enzymatic degradation. The Cbz protecting group is also advantageous as it is compatible with standard peptide synthesis methodologies.

Conclusion and Future Research Directions

Summary of Current State of Knowledge in (S)-Cbz-3-Amino-3-phenylpropan-1-ol Research

This compound, systematically named benzyl (B1604629) ((S)-3-hydroxy-1-phenylpropyl)carbamate, is a chiral building block primarily utilized in the synthesis of more complex chiral molecules. The core of its utility lies in the trifunctional nature of the molecule: a primary alcohol, a secondary amine protected by a carboxybenzyl (Cbz) group, and a phenyl group attached to the chiral center. The Cbz protecting group is crucial as it allows for selective reactions at other parts of the molecule and can be readily removed under specific conditions, a feature extensively used in multi-step syntheses. nih.gov

Research has largely focused on the broader class of chiral 1,3-amino alcohols, with this compound serving as a key representative. These motifs are prevalent in a variety of biologically active compounds and natural products. rsc.orgwestlake.edu.cn Consequently, the development of efficient and stereoselective methods for their synthesis has been a major area of investigation. The presence of the phenyl group and the specific stereochemistry at the C-3 position are critical for the biological activity of many of its derivatives. This has driven the exploration of various synthetic strategies to ensure high enantiomeric purity. researchgate.net The compound serves as a precursor to various pharmaceutical intermediates, including those used in the synthesis of drugs targeting a range of conditions. researchgate.netrroij.com

Challenges and Opportunities in Stereoselective Synthesis

The synthesis of enantiomerically pure this compound presents several challenges, primarily centered around the precise control of the stereocenter at the carbon bearing the amino and phenyl groups. Achieving high yields and, more importantly, high enantiomeric excess (ee) is a critical aspect of its synthesis. researchgate.net

One of the primary challenges lies in the stereoselective reduction of the corresponding β-amino ketone. Various catalytic systems have been explored to achieve this transformation with high selectivity. Another significant hurdle is the potential for side reactions and the need for protecting group strategies that are both robust and easily removable without affecting the stereochemical integrity of the molecule. The Cbz group is a common choice for amine protection due to its stability and ease of removal via hydrogenolysis. nih.gov

Recent advancements have focused on the development of novel catalytic systems to improve the efficiency and selectivity of the synthesis. These include both chemical and enzymatic approaches.

Chemical Synthesis Approaches:

Several catalytic asymmetric methods have been developed for the synthesis of chiral N-protected amino alcohols. One notable method is the aminolytic kinetic resolution of racemic terminal epoxides using carbamates as the nucleophile, catalyzed by a (salen)Co(III) complex. This method has shown to be effective for producing N-Boc or N-Cbz-protected 1,2-amino alcohols with high enantiomeric purity (≥99% ee). nih.govacs.org

Another strategy involves the asymmetric reduction of prochiral ketones. For instance, a Korean patent describes a process for preparing optically active 3-amino-1-phenylpropanol derivatives through an asymmetric reduction reaction in the presence of a spiroborate ester catalyst and a hydrogen donor, achieving an enantiomeric excess of at least 80%. researchgate.net

The following table summarizes representative methods for the synthesis of related chiral amino alcohols, highlighting the diversity of catalysts and conditions employed to achieve stereoselectivity.

Catalyst/MethodSubstrateProductEnantiomeric Excess (ee)Reference
(salen)Co(III) complexRacemic terminal epoxides and carbamatesN-Boc or N-Cbz-protected 1,2-amino alcohols≥ 99% nih.govacs.org
Spiroborate ester catalyst and hydrogen donor3-Amino-1-phenylpropan-1-one derivative(R)- or (S)-3-Amino-1-phenylpropanol derivative≥ 80% researchgate.net
Chiral organocatalyst ((R)-diphenylprolinol trimethylsilyl (B98337) ether)Azomethine ylides and α,β-unsaturated aldehydesN-phenyl thioether-tethered tetrasubstituted chiral 4,5-dihydropyrrole-3-carbaldehydes≤ 98% westlake.edu.cn

Chemoenzymatic Synthesis Approaches:

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been utilized for the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral amino alcohols. While challenges in catalytic efficiency remain, this approach holds significant promise for sustainable production. frontiersin.org

Emerging Applications and Potential for Functional Diversification

The primary application of this compound is as a versatile chiral building block in the synthesis of pharmaceuticals. Its derivatives have shown potential in various therapeutic areas. For instance, derivatives of 3-amino-3-phenylpropionamide have been synthesized as small molecule mimics of the cyclic octapeptide octreotide (B344500) and exhibit high affinity for the mu-opioid receptor. rroij.com

The functional groups of this compound—the protected amine and the primary alcohol—offer multiple points for modification, allowing for significant functional diversification.

Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into various esters and ethers. These modifications can be used to introduce new functionalities or to link the molecule to other scaffolds.

Modification of the Amino Group: Following the deprotection of the Cbz group, the resulting primary amine can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functional groups. This allows for the introduction of a wide range of substituents that can modulate the biological activity of the resulting derivatives. For example, a patent describes the synthesis of branched oxathiazine derivatives starting from (S)-3-amino-3-phenylpropan-1-ol, which have potential applications as medicine.

The combination of modifications at both the hydroxyl and amino groups allows for the creation of a vast library of diverse molecules. This potential for functional diversification makes this compound a highly valuable starting material for drug discovery and development. Future research is likely to focus on exploring new reactions to modify this scaffold and on the synthesis and biological evaluation of novel derivatives with enhanced therapeutic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-Cbz-3-Amino-3-phenylpropan-1-ol, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via a nitroaldol (Henry) reaction between benzaldehyde derivatives and nitroethane, followed by reduction and Cbz-protection. Enantiomeric purity is achieved using chiral catalysts (e.g., (S)-proline derivatives) or enzymatic resolution (e.g., lipases). Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended to verify enantiomeric excess (ee) >99% .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the Cbz group (δ ~7.3–7.5 ppm for aromatic protons) and the stereogenic center.
  • X-ray Crystallography : Employ SHELXL (for refinement) and ORTEP-III (for visualization) to determine absolute configuration. Single-crystal diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

  • Methodological Answer : Use flash chromatography with a gradient of ethyl acetate/hexane (20–50%) for initial purification. For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities. TLC (Rf ~0.3 in EtOAc/hexane 1:1) aids in monitoring reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in 1H^1H-NMR (e.g., split signals for NH groups) often arise from rotameric equilibria. Variable-temperature NMR (VT-NMR, 25–60°C) or deuterated DMSO can suppress exchange broadening. For complex cases, 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. What strategies optimize the catalytic hydrogenation of the Cbz group while preserving stereochemistry?

  • Methodological Answer : Use 10% Pd/C under H2H_2 (1–3 atm) in ethanol at 25°C. Additives like cyclohexene or ammonium formate minimize over-reduction. Monitor deprotection via LC-MS (loss of 91 Da for Cbz group). For acid-sensitive substrates, replace H2H_2 with TFA/Et3_3SiH (1:3) .

Q. How does the phenyl substituent influence the compound’s interactions with biological targets compared to fluorophenyl analogs?

  • Methodological Answer : The phenyl group enhances π-π stacking with aromatic residues (e.g., in enzyme active sites), while fluorophenyl derivatives (e.g., 4-F-phenyl) improve metabolic stability. Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to compare binding affinities. Experimental validation via SPR (Biacore) quantifies KDK_D differences .

Q. What crystallographic challenges arise when analyzing this compound salts, and how are they mitigated?

  • Methodological Answer : Salt formation (e.g., HCl) can induce twinning or disorder. Use SHELXD for structure solution and SQUEEZE (PLATON) to model solvent regions. High-resolution data (d < 0.8 Å) and anisotropic refinement improve accuracy. For twinned crystals, refine using a BASF parameter in SHELXL .

Comparative and Mechanistic Studies

Q. How do reaction conditions impact the stereochemical outcome of related amino alcohol derivatives?

  • Methodological Answer : Compare nitroaldol reactions of this compound with analogs (e.g., 2-F-phenyl) under varying pH (7–9) and solvents (THF vs. MeCN). Kinetic studies (in situ IR, ReactIR) reveal transition-state stabilization by polar aprotic solvents. Enantioselectivity is quantified via 1H^1H-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) .

Q. What are the limitations of enzymatic resolution for scaling up this compound production?

  • Methodological Answer : Enzymes (e.g., Candida antarctica lipase B) exhibit substrate inhibition at high concentrations (>100 mM). Optimize using fed-batch reactors or immobilization (e.g., EziG carriers). Thermodynamic control via water activity (aw_w < 0.5) improves yield. Pilot-scale trials require QbD principles to maintain ee >99.5% .

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